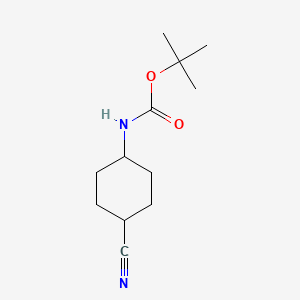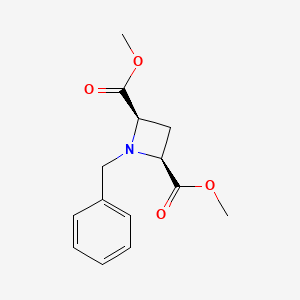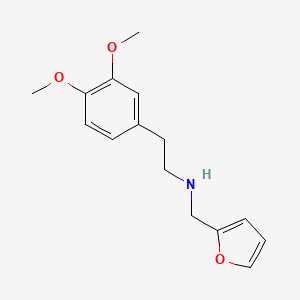
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. They are used in catalyzing specific chemical reactions, indicating their efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Molecular Structure Analysis
The molecular formula of AMCP is C14H26N2O . The InChIKey, a unique identifier for chemical substances, is WIEIGZKHHGDNGV-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis
Piperidine compounds like AMCP have been used in various chemical reactions. For instance, they have been used in the synthesis of pyrroles from N-substituted α-amino ketones. They have also been studied for their ability to form complexes with other chemical entities, providing insights into their potential applications in various chemical processes.Physical And Chemical Properties Analysis
AMCP has a molecular weight of 238.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 238.204513457 g/mol . The Topological Polar Surface Area is 32.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Piperidine derivatives, including those similar to 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, are synthesized and characterized for their biological activities like anticancer and anesthetic properties (Mubarak, 2017).
Pharmacological Action and Receptor Binding
- Studies on piperidine and its derivatives focus on their pharmacological action and receptor binding affinity, which is significant in developing new medicinal compounds (Thurkauf et al., 1988).
Catalytic Efficiency in Reactions
- Piperidine compounds are used in catalyzing specific chemical reactions, indicating their efficiency in organic synthesis (Guendouz et al., 1988).
Reaction with Aryl Isothiocyanates
- Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds (Tsuge & Inaba, 1973).
Complexation Studies
- Piperidine derivatives have been studied for their ability to form complexes with other chemical entities, providing insights into their potential applications in various chemical processes (Marcotrigiano et al., 1979).
Synthesis of Pyrroles
- Research on the synthesis of pyrroles from N-substituted α-amino ketones, including piperidine derivatives, contributes to the field of organic chemistry and pharmaceutical synthesis (Zav’yalov et al., 1973).
Analgesic Effects
- Some derivatives of phencyclidine, which are structurally related to piperidine compounds, show promising analgesic effects, underscoring their potential in pain management (Ahmadi & Mahmoudi, 2005).
Coordination Chemistry
- Studies in coordination chemistry involve piperidine derivatives, enhancing understanding of molecular interactions and potential applications in material science (Marcotrigiano et al., 1980).
Novel Heterocyclic Compounds
- Piperidine derivatives are used in the synthesis of novel heterocyclic compounds, indicating their importance in developing new chemical entities for various applications (Matulevičiūtė et al., 2021).
Polymerization Mechanisms
- The role of trifunctional amines like piperidine in Michael addition polymerizations with diacrylates has been investigated, contributing to the field of polymer science and materials engineering (Wu et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for AMCP is not mentioned in the available resources, studies on piperidine and its derivatives focus on their pharmacological action and receptor binding affinity, which is significant in developing new medicinal compounds.
Propiedades
IUPAC Name |
1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIGZKHHGDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649273 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859524-25-7 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)








